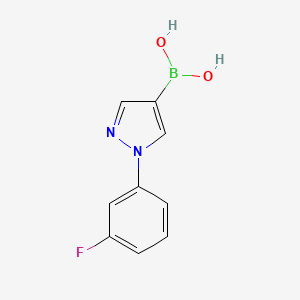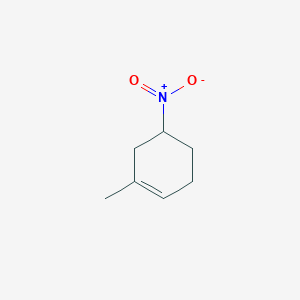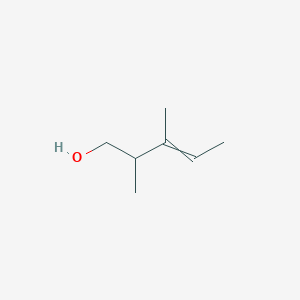
N-Boc-N5-Cbz-D-ornithine succinimido ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-N5-Cbz-D-ornithine succinimido ester is a compound that features dual protection of the amino functions involving tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. This compound is used in peptide synthesis and other organic synthesis processes due to its stability and reactivity under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N5-Cbz-D-ornithine succinimido ester typically involves the protection of the amino groups of D-ornithine with Boc and Cbz groups. The process begins with the protection of the α-amino group using the Boc group, followed by the protection of the δ-amino group with the Cbz group. The final step involves the formation of the succinimido ester .
Protection of α-amino group: The α-amino group of D-ornithine is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA).
Protection of δ-amino group: The δ-amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate (NaHCO3).
Formation of succinimido ester: The protected D-ornithine is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the succinimido ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-N5-Cbz-D-ornithine succinimido ester undergoes various chemical reactions, including:
Substitution reactions: The succinimido ester group can be substituted by nucleophiles such as amines to form amides.
Deprotection reactions: The Boc and Cbz protecting groups can be removed under specific conditions to yield the free amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include primary and secondary amines. The reaction is typically carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature.
Deprotection reactions: Boc groups are removed using mild acids like trifluoroacetic acid (TFA), while Cbz groups are removed using catalytic hydrogenation with palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
The major products formed from these reactions include amides from substitution reactions and free amines from deprotection reactions .
Aplicaciones Científicas De Investigación
N-Boc-N5-Cbz-D-ornithine succinimido ester has several scientific research applications:
Peptide synthesis: It is used as an intermediate in the synthesis of peptides and proteins, providing stability and protection to the amino groups during the synthesis process.
Drug development: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs and enzyme inhibitors.
Biological research: It is used in the study of protein-protein interactions and enzyme mechanisms.
Industrial applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Boc-N5-Cbz-D-ornithine succinimido ester involves the protection of amino groups, which prevents unwanted side reactions during peptide synthesis. The Boc and Cbz groups provide stability to the amino groups, allowing for selective reactions at other functional groups. The succinimido ester group facilitates the formation of amide bonds with nucleophiles, making it a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-N5-Cbz-L-ornithine: Similar to N-Boc-N5-Cbz-D-ornithine succinimido ester but with the L-configuration of ornithine.
N-Boc-N5-Cbz-D-lysine: Similar compound with lysine instead of ornithine.
N-Boc-N5-Cbz-D-arginine: Similar compound with arginine instead of ornithine.
Uniqueness
This compound is unique due to its dual protection of the amino groups and the presence of the succinimido ester group, which facilitates the formation of amide bonds. This combination of features makes it a valuable intermediate in peptide synthesis and other organic synthesis processes .
Propiedades
Fórmula molecular |
C22H29N3O8 |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C22H29N3O8/c1-22(2,3)32-21(30)24-16(19(28)33-25-17(26)11-12-18(25)27)10-7-13-23-20(29)31-14-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,23,29)(H,24,30) |
Clave InChI |
AQJOXCKZJOXIAK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)


![2-(4-Bromophenyl)-1-(4-methoxyphenyl)-1h-phenanthro[9,10-d]imidazole](/img/structure/B14075683.png)


![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane, 1-selenide](/img/structure/B14075712.png)
![5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B14075717.png)

![tert-butyl N-[1-(2-cyanoacetyl)piperidin-4-yl]carbamate](/img/structure/B14075732.png)
